molecular formula C13H14N2O2S B11383195 N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide

Cat. No.: B11383195
M. Wt: 262.33 g/mol
InChI Key: JCOCYIGHFHSJAR-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a thiophene ring, which are both known for their significant biological and chemical properties

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C13H14N2O2S/c1-8-4-5-10-9(7-8)13(17-15-10)14-12(16)11-3-2-6-18-11/h2-3,6,8H,4-5,7H2,1H3,(H,14,16)

InChI Key

JCOCYIGHFHSJAR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazole, which is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole and thiophene rings.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a bacterial enzyme, inhibiting its function and thereby exerting an antimicrobial effect .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide
  • N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzothiazol-3-yl)thiophene-2-carboxamide

Uniqueness

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)thiophene-2-carboxamide is unique due to the presence of both benzoxazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse chemical reactions and biological activities compared to similar compounds.

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